![molecular formula C8H9ClO2 B3024679 5-Chloro-2-ethoxyphenol CAS No. 57428-47-4](/img/structure/B3024679.png)
5-Chloro-2-ethoxyphenol
Overview
Description
5-Chloro-2-ethoxyphenol is a chemical compound that falls under the category of halophenols, which are derivatives of phenols . It has a molecular weight of 172.61 . The compound is stored at a temperature between 2-8°C .
Molecular Structure Analysis
The IUPAC name for 5-Chloro-2-ethoxyphenol is the same . The InChI code for this compound is 1S/C8H9ClO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-ethoxyphenol include a molecular weight of 172.61 . The compound is stored at a temperature between 2-8°C .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
5-Chloro-2-ethoxyphenol serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, especially in the pharmaceutical and agrochemical industries. Its chlorinated aromatic ring provides versatility for designing new drugs, agrochemicals, and other bioactive compounds .
Antioxidant Properties
Due to its phenolic structure, 5-chloro-2-ethoxyphenol exhibits antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. Researchers investigate its potential as a natural antioxidant or as an ingredient in cosmetic formulations .
Corrosion Inhibition
The compound’s phenolic hydroxyl group can act as a corrosion inhibitor. It may find applications in protecting metal surfaces (e.g., steel) from corrosion in industrial settings, such as pipelines, storage tanks, and cooling systems .
Photostabilizers in Polymers
In polymer science, 5-chloro-2-ethoxyphenol acts as a photostabilizer. It helps prevent the degradation of polymers (such as plastics and coatings) caused by exposure to UV radiation. By absorbing UV light, it reduces photochemical reactions that lead to material breakdown .
Analytical Chemistry
Researchers use 5-chloro-2-ethoxyphenol as a reference standard in analytical chemistry. It aids in identifying and quantifying phenolic compounds in various samples. Its well-defined structure allows for accurate calibration in chromatography and mass spectrometry analyses .
Pesticide and Herbicide Development
The compound’s chlorinated aromatic ring makes it relevant in the design of pesticides and herbicides. Researchers explore its potential as an active ingredient or as part of a chemical scaffold for developing effective crop protection products .
Safety and Hazards
properties
IUPAC Name |
5-chloro-2-ethoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNPSDAHUYBEKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-ethoxyphenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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